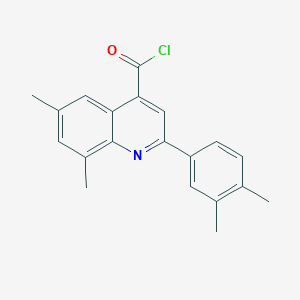

2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

説明

Background and Significance of 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

The compound this compound occupies a significant position within the broader context of quinoline-based chemistry and acyl chloride synthetic methodology. Quinoline derivatives have established themselves as privileged molecular frameworks in medicinal chemistry, with numerous applications ranging from antimalarial agents to neuroprotective compounds. The quinoline nucleus, formed by the fusion of benzene and pyridine rings, provides a stable aromatic system that can accommodate various substitution patterns while maintaining favorable pharmacological properties.

The structural complexity of this compound arises from its multi-substituted quinoline core, which bears methyl groups at positions 6 and 8, a 3,4-dimethylphenyl substituent at position 2, and a carbonyl chloride group at position 4. This specific substitution pattern creates a molecule with unique electronic and steric properties that distinguish it from simpler quinoline derivatives. The presence of multiple methyl groups on both the quinoline ring system and the phenyl substituent influences the compound's lipophilicity, electronic distribution, and overall molecular conformation.

Table 1: Chemical Properties of this compound

The carbonyl chloride functional group represents one of the most reactive centers in organic chemistry, classified as an acyl halide with exceptional electrophilic character. Acyl chlorides are renowned for their ability to undergo nucleophilic acyl substitution reactions with remarkable facility, making them invaluable synthetic intermediates. The reactivity of the carbonyl chloride group stems from the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which create a highly electrophilic carbon center that readily accepts nucleophilic attack.

The significance of this compound extends beyond its individual chemical properties to encompass its role as a representative member of the broader class of quinoline-4-carbonyl chlorides. These compounds serve as important building blocks in pharmaceutical synthesis, particularly in the construction of more complex quinoline-based drug molecules. The strategic placement of the carbonyl chloride group at the 4-position of the quinoline ring provides access to a wide range of amide, ester, and other carbonyl derivatives through standard acyl chloride chemistry.

Research into quinoline derivatives has demonstrated their potential as multifunctional antioxidants with neuroprotective properties. The structural framework present in this compound aligns with design principles that favor both antioxidant activity and enzyme inhibition capabilities. The presence of methyl substituents on the quinoline ring system can influence the compound's electronic properties and its interaction with biological targets, potentially enhancing its therapeutic potential.

The commercial availability of this compound from multiple suppliers indicates its recognized importance in synthetic chemistry. The compound is typically supplied as an off-white to light yellow powder with high purity specifications, reflecting the demand for reliable synthetic intermediates in pharmaceutical research and development.

Objectives and Scope of the Research

The research objectives surrounding this compound encompass several interconnected areas of investigation that reflect both fundamental chemical interests and applied synthetic applications. The primary research focus centers on understanding the compound's reactivity patterns, synthetic utility, and potential biological activities within the context of modern medicinal chemistry and organic synthesis.

One fundamental research objective involves the comprehensive characterization of the compound's chemical and physical properties through advanced analytical techniques. Nuclear magnetic resonance spectroscopy provides crucial structural information, with the compound's complex substitution pattern requiring detailed analysis of both proton and carbon-13 spectra. The chemical shifts observed in nuclear magnetic resonance spectra reflect the electronic environment of individual nuclei, with aromatic protons typically appearing in the 6.5 to 8.0 parts per million range and aliphatic methyl groups appearing around 0.7 to 2.7 parts per million.

Table 2: Spectroscopic Characterization Parameters

The synthetic methodology research objective focuses on developing efficient and scalable methods for the preparation of this compound and related derivatives. The most commonly employed synthetic approach involves the conversion of the corresponding carboxylic acid to the acid chloride using reagents such as thionyl chloride. Thionyl chloride serves as an ideal reagent for this transformation because the reaction byproducts, hydrogen chloride and sulfur dioxide, are both gases that can be easily removed from the reaction mixture.

The reaction mechanism for acid chloride formation involves nucleophilic attack by the carboxylic acid on the sulfur center of thionyl chloride, followed by elimination reactions that ultimately replace the hydroxyl group with chlorine. This transformation is particularly important because it converts a relatively unreactive carboxylic acid into a highly reactive acyl chloride that can undergo subsequent reactions with various nucleophiles.

Research into the biological activity of quinoline derivatives has revealed their potential as multifunctional therapeutic agents. The specific substitution pattern present in this compound may contribute to enhanced biological activities through improved enzyme inhibition or antioxidant properties. Studies have shown that quinoline derivatives can act as inhibitors of enzymes such as acetylcholinesterase, monoamine oxidase type B, and catechol-O-methyltransferase, all of which are relevant to neurodegenerative diseases.

The scope of research extends to investigating the compound's role as a synthetic intermediate in the preparation of more complex molecular structures. The highly reactive carbonyl chloride group enables the formation of amide bonds through reactions with primary and secondary amines, ester bonds through reactions with alcohols, and anhydride bonds through reactions with carboxylic acids. These transformations provide access to a diverse array of quinoline-based compounds with potentially useful biological or materials properties.

Environmental and sustainability considerations represent an increasingly important aspect of research into synthetic methodologies. The development of greener synthetic routes that minimize waste generation and reduce the use of hazardous reagents has become a priority in modern chemical research. Alternative methods for acid chloride formation that avoid the use of thionyl chloride, such as those employing oxalyl chloride or other chlorinating agents, may offer advantages in terms of environmental impact and reaction selectivity.

The analytical research scope encompasses the development of robust analytical methods for the identification and quantification of this compound in complex mixtures. High-performance liquid chromatography and gas chromatography-mass spectrometry techniques provide powerful tools for separating and identifying this compound in synthetic reaction mixtures or biological samples.

特性

IUPAC Name |

2-(3,4-dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-11-7-14(4)19-16(8-11)17(20(21)23)10-18(22-19)15-6-5-12(2)13(3)9-15/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSWZDDYOVRHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701171471 | |

| Record name | 2-(3,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701171471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-95-4 | |

| Record name | 2-(3,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dimethylphenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701171471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Overview

2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a quinoline derivative with a carbonyl chloride functional group and a dimethylphenyl group. It is used as an intermediate in synthesizing pharmaceuticals and other organic compounds.

Synthesis of 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

The synthesis of 2-(3,4-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride involves forming a quinoline core, followed by modifications to attach the carbonyl chloride and phenyl groups. These methods could involve Friedel-Crafts acylation or other reactions.

Synthesis of Quinoline Derivatives

A novel catalytic protocol can be used for synthesizing tetracyclic heteroaromatic scaffolds. Condensation, cyclization, and treatment with specific reagents are essential steps in creating the desired quinoline structures.

Example: Synthesis of 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde

The following procedure can be used to synthesize a similar compound, 2-Chloro-5,7-dimethylquinoline-3-carbaldehyde:

- Reflux phosphorus oxychloride (6.52 ml, 70 mmol) and dry dimethylformamide (1.94 ml, 25 mmol) for 2 hours under $$N_2$$.

- Add acetamide 1 (1.632 g, 10 mmol) to the reaction solution as a solid and stir at room temperature for 3 hours.

- Pour the solution slowly over ice, dilute with water (200 ml), and neutralize with solid $$K2CO3$$.

- Filter the precipitate, dissolve in chloroform, and dry over $$Na2SO4$$.

- Filter the drying agent and remove solvent under reduced pressure to afford the product as an orange solid in 95% yield.

Data Table

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| This compound | 1160254-95-4 | $$C{20}H{18}ClNO$$ | 323.8 g/mol |

科学的研究の応用

Medicinal Chemistry

2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has been investigated for its potential as a pharmacological agent. Its derivatives have shown promise in:

- Anticancer Activity : Studies indicate that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Research has highlighted the antibacterial and antifungal properties of quinoline derivatives. This compound may serve as a lead structure for developing new antimicrobial agents.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactive carbonyl chloride group can be employed for:

- Acylation Reactions : It can acylate amines and alcohols to form amides and esters, respectively, which are crucial steps in synthesizing pharmaceuticals and agrochemicals.

- Formation of Heterocycles : The quinoline moiety is a key building block for synthesizing various heterocyclic compounds that are important in drug discovery.

Materials Science

In materials science, the compound's unique properties allow it to be used in:

- Polymer Chemistry : It can be polymerized to create novel materials with specific properties for applications in coatings and electronics.

- Fluorescent Dyes : Quinoline derivatives are known for their fluorescent properties, making them suitable candidates for developing new dyes for biological imaging.

Data Table of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of a series of quinoline derivatives based on the structure of this compound. The results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells (MCF-7) by inducing apoptosis.

Case Study 2: Antibacterial Properties

Another research project focused on synthesizing derivatives of this compound and testing their antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus. The findings revealed that some derivatives exhibited significant inhibition zones compared to standard antibiotics.

作用機序

The mechanism by which 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

類似化合物との比較

Comparison with Structurally Similar Quinoline Carbonyl Chlorides

The following analysis compares the target compound with four analogs (Table 1), focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Differences

The primary distinction lies in the substituent patterns on the quinoline core and aryl groups:

- Position 2 : Variations include 3,4-dimethylphenyl (target), 2,4-dimethylphenyl, 2,5-dimethylphenyl, or 4-methoxyphenyl.

- Positions 6/8 : Methyl or ethyl groups.

These substitutions influence steric bulk, electronic effects, and solubility. For instance, methoxy groups (electron-donating) increase solubility in polar solvents compared to methyl groups (electron-neutral) .

Physicochemical Properties

Limited data on melting points or boiling points are available for these compounds. However, older studies on related quinoline esters (e.g., 3-chloroethyl 2-phenylquinoline-4-carboxylate, m.p. 72°C) suggest that bulky substituents (e.g., ethyl or methoxy groups) may lower melting points due to reduced crystallinity . The target compound’s solid-state stability likely benefits from its symmetric 3,4-dimethylphenyl group, which enhances packing efficiency.

Table 1: Structural Comparison of Quinoline Carbonyl Chlorides

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituents (Positions) |

|---|---|---|---|---|

| 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160254-95-4 | C₂₁H₁₉ClNO | 336.83 | 3,4-dimethylphenyl (2); 6,8-methyl |

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 1160262-84-9 | C₁₉H₁₆ClNO₂ | 325.79 | 4-methoxyphenyl (2); 6,8-methyl |

| 2-(2,4-Dimethylphenyl)-6-ethylquinoline-4-carbonyl chloride | 1160260-85-4 | C₂₀H₁₉ClNO | 324.82 | 2,4-dimethylphenyl (2); 6-ethyl |

| 2-(2,5-Dimethylphenyl)-8-ethylquinoline-4-carbonyl chloride | 1160261-17-5 | C₂₀H₁₉ClNO | 324.82 | 2,5-dimethylphenyl (2); 8-ethyl |

Stability and Handling

While specific hazard data for the target compound are unavailable, analogous quinoline carbonyl chlorides typically require anhydrous storage due to moisture sensitivity. Ethyl-substituted derivatives (e.g., QY-5309) may exhibit higher volatility compared to methyl-substituted analogs .

生物活性

2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, a compound with the molecular formula and CAS Number 1160254-95-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 365.82 g/mol

- Structure : The compound features a quinoline core substituted with dimethyl and phenyl groups, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases, which are crucial in cancer cell proliferation. For example, it acts as an inhibitor of CK2 (casein kinase 2), a target in cancer therapy due to its role in promoting cell survival and proliferation .

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress in cells. This activity is vital for protecting cells from damage and may contribute to the compound's therapeutic effects .

- Neuroprotective Effects : Some studies suggest that derivatives of quinoline compounds can offer neuroprotection by modulating neuroinflammatory pathways and reducing apoptosis in neuronal cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Therapeutics : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a novel anticancer agent .

- Neurotoxicity Assessment : In a comparative analysis with related compounds, this quinoline derivative exhibited lower neurotoxic effects in animal models. The study highlighted its potential for safer therapeutic applications in neurodegenerative diseases .

- Oxidative Stress Studies : Research demonstrated that treatment with this compound led to decreased markers of oxidative stress in cellular models exposed to harmful stimuli .

Q & A

Q. What are the recommended methods for synthesizing 2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride in a laboratory setting?

- Methodological Answer : A common approach involves two key steps:

Quinoline Core Synthesis : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach substituted aryl groups. For example, using PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like PCy₃ in DMF or similar polar aprotic solvents, combined with a base (e.g., K₂CO₃) .

Carbonyl Chloride Formation : Conversion of a pre-synthesized quinoline-4-carboxylic acid derivative to the acid chloride using chlorinating agents (e.g., SOCl₂, PCl₅). This step requires anhydrous conditions and controlled temperatures (40–60°C) to avoid side reactions.

Purification : Column chromatography (silica gel, eluent gradients of hexane/ethyl acetate) or recrystallization (ethanol or methanol) is recommended .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Reactivity with moisture necessitates inert atmospheres (e.g., N₂ or Ar) during synthesis .

- Storage : Store in sealed, moisture-resistant containers under dry, ventilated conditions. Desiccants (e.g., silica gel) and refrigeration (2–8°C) enhance stability. Avoid exposure to light to prevent photodegradation .

Q. What spectroscopic techniques are most effective for characterizing quinoline-based carbonyl chlorides?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and carbonyl chloride formation (e.g., absence of carboxylic acid protons, downfield shifts for carbonyl groups).

- IR Spectroscopy : Strong absorption bands near 1750–1800 cm⁻¹ (C=O stretch of acid chloride) and absence of O-H stretches (from precursor carboxylic acid).

- Melting Point Analysis : Compare observed values with literature data (e.g., structurally similar 4-chloro-2-phenylquinoline derivatives melt at 62–64°C) .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of this compound in Pd-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (e.g., PCy₃ vs. PPh₃) to balance activity and selectivity. Evidence suggests PCy₃ improves yields in sterically hindered systems .

- Reaction Conditions : Optimize temperature (80–120°C), solvent (DMF vs. toluene), and base (K₂CO₃ vs. Cs₂CO₃). For example, higher polarity solvents may enhance aryl boronic acid solubility.

- Workup : Use quenching agents (e.g., NH₄Cl) to minimize decomposition and employ gradient column chromatography for challenging separations .

Q. How can researchers resolve contradictions in reported melting points or spectral data for structurally similar quinoline derivatives?

- Methodological Answer :

- Purity Validation : Confirm compound purity via HPLC (≥95% purity threshold) or elemental analysis. Impurities (e.g., unreacted starting materials) can skew melting points.

- Cross-Referencing : Compare spectral data (e.g., NMR, IR) with structurally analogous compounds. For example, 4-chloro-2-phenylquinoline (mp 62–64°C) and 4-aminoquinoline derivatives (mp 223–225°C) provide benchmarks.

- Replicate Studies : Reproduce synthesis under controlled conditions to isolate variables (e.g., humidity, heating rates) affecting crystallinity .

Q. What are the key considerations when designing experiments to study the reactivity of this compound under varying conditions?

- Methodological Answer :

- Hydrolysis Stability : Monitor degradation in aqueous environments (e.g., D₂O/DMSO mixtures) via ¹H NMR to identify hydrolysis products (e.g., carboxylic acid).

- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form amides, tracking kinetics under varying pH and temperatures.

- Byproduct Analysis : Use GC-MS or LC-MS to detect side products (e.g., dimerization or elimination) in thermal or photolytic stress tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。